3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one
Description
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a nitrogen-containing spirocyclic compound characterized by a unique 6-membered ring fused to a 4-membered diazaspirane core. Its structure includes a phenyl substituent at position 3 and a ketone group at position 2. Synthetically, such compounds are often derived via Strecker synthesis followed by cyclization and alkylation/aralkylation steps, as demonstrated in related spirodiones .
Properties
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-14-13(12-8-4-3-5-9-12)16-15(17-14)10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVRLNKXQRVGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at a moderate level to ensure the formation of the desired product . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Chemical Reactions Analysis
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of other complex organic compounds and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The spirocyclic architecture of 3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one distinguishes it from analogs through ring size, substituents, and functional groups. Key comparisons include:
Table 1: Structural and Molecular Weight Comparison
Key Observations:
- Ring Size : The [4.6] spiro system in the target compound provides greater conformational flexibility compared to smaller [4.5] systems (e.g., 1,4-diazaspiro[4.5]decane derivatives) . This may influence binding interactions in biological systems.
- Functional Groups : Replacing the ketone (2-one) with a thione (2-thione), as seen in CAS 4602-36-2, alters electronic properties and solubility. Thiones generally exhibit higher lipophilicity .
Spectral and Analytical Data
Biological Activity
3-Phenyl-1,4-diazaspiro[4.6]undec-3-en-2-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of spirocyclic compounds which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of this compound features a spiro configuration that contributes to its unique biological interactions. The presence of diazine and phenyl groups enhances its potential as a bioactive molecule. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular formula | CHNO |
| Molecular weight | 218.26 g/mol |
| CAS Number | 899926-51-3 |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : This compound has shown efficacy in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Mechanistic Studies : In vitro assays revealed that treatment with this compound leads to increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) in cancer cells, suggesting a shift towards apoptosis.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition of Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
- Animal Models : In animal models of inflammation, administration of this compound resulted in reduced paw edema and leukocyte infiltration, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Strains : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The antimicrobial effect is hypothesized to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact mechanism.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
- Anti-inflammatory Efficacy : Research reported in European Journal of Pharmacology showed that this compound significantly reduced inflammation markers in a carrageenan-induced rat paw edema model.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
